N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide
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Overview
Description
N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide is a chemical compound with the molecular formula C8H8N4O3S2 and a molecular weight of 272.31 g/mol . This compound is known for its unique structure, which includes a nitroimidazole and thiazole ring, making it an interesting subject for various scientific studies.
Mechanism of Action
Target of Action
The primary targets of “N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide” are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound contains a thiazole ring, which is found in many biologically active compounds . Thiazoles are known to interact with various biological targets, leading to diverse effects .
Biochemical Pathways
Given the presence of the thiazole ring, it is possible that the compound may interact with pathways involving thiazole-containing compounds
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As research progresses, these effects will be identified and characterized, providing valuable information about the compound’s potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide typically involves the reaction of N-methylacetamide with a 5-nitroimidazo[2,1-b][1,3]thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties due to the presence of the nitroimidazole moiety.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine: Similar structure but lacks the acetamide group.
N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]ethanol: Similar structure but has an ethanol group instead of an acetamide group.
Uniqueness
N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-methyl-2-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S2/c1-9-5(13)4-17-6-7(12(14)15)11-2-3-16-8(11)10-6/h2-3H,4H2,1H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEYFCTXQUZBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=C(N2C=CSC2=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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